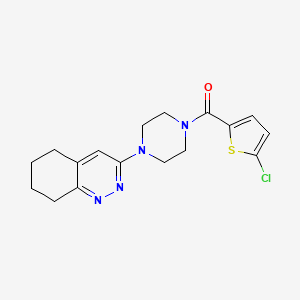
(5-Chlorthiophen-2-yl)(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4OS and its molecular weight is 362.88. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, wurden als antiviral wirksam befunden . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatester-Derivate hergestellt und als antivirale Mittel berichtet .
Entzündungshemmende Aktivität
Indolderivate haben sich auch als entzündungshemmend erwiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte.
Antitumoraktivität
Eine Reihe von 5-Chlor-Indol-2-Carboxylatester- und Pyrrolo[3,4-b]indol-3-on-Derivaten wurden als potente Inhibitoren mutierter EGFR/BRAF-Signalwege mit antiproliferativer Aktivität entwickelt . Diese Signalwege sind in mehreren malignen Erkrankungen überaktiv, was sie zu wichtigen Zielen für die Entwicklung von Krebsmedikamenten macht .
Anti-HIV-Aktivität
Indolderivate haben sich als anti-HIV-wirksam erwiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von HIV eingesetzt werden könnte.
Antioxidative Aktivität
Indolderivate haben sich als antioxidativ wirksam erwiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress eingesetzt werden könnte.
Antibakterielle Aktivität
Indolderivate haben sich als antibakteriell wirksam erwiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung bakterieller Infektionen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information. The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and the specific cellular environment .
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c18-15-6-5-14(24-15)17(23)22-9-7-21(8-10-22)16-11-12-3-1-2-4-13(12)19-20-16/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBRWVGZKJBSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
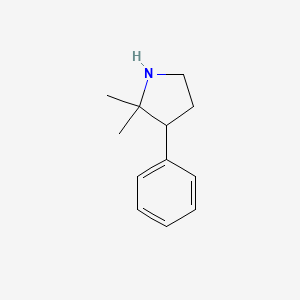
![N-(2-chlorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2479406.png)
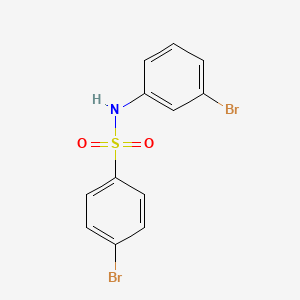
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2479410.png)
![1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2479411.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2479412.png)
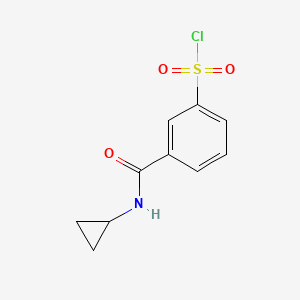
![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)
![2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2479417.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)
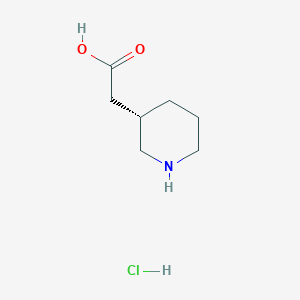
![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2479423.png)
![3-bromo-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)
